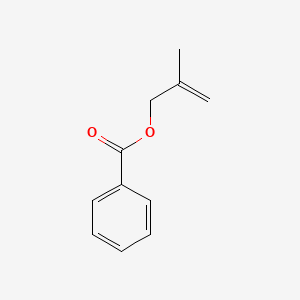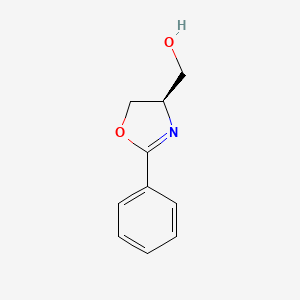
4-(6-Methoxypyridin-3-yl)aniline
Vue d'ensemble
Description
“4-(6-Methoxypyridin-3-yl)aniline” is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It is primarily used in scientific research, with potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “4-(6-Methoxypyridin-3-yl)aniline” is represented by the formula C12H12N2O . The InChI code for this compound is 1S/C12H12N2O/c1-15-12-7-3-6-11(14-12)9-4-2-5-10(13)8-9/h2-8H,13H2,1H3 .Applications De Recherche Scientifique
1. Structural Chemistry
The compound has been utilized in the synthesis and structural characterization of derivatives like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide. These derivatives show distinct intermolecular hydrogen bonding patterns important in crystallography and material science (Böck et al., 2021).
2. Electroluminescence Application
In electroluminescence, derivatives of 4-(6-Methoxypyridin-3-yl)aniline have been used in the synthesis of platinum complexes with applications in organic light-emitting diodes (OLEDs). These complexes are characterized by their emissive properties at ambient temperatures, covering a spectrum from blue to red light (Vezzu et al., 2010).
3. Liquid Crystalline and Photophysical Properties
Compounds containing 4-(6-Methoxypyridin-3-yl)aniline exhibit liquid crystalline behavior and photophysical properties. These compounds have been studied for their potential as mesogens, with applications in advanced display technologies. Their optical properties indicate they are good blue-emitting materials (Ahipa et al., 2014).
4. Two-Photon Absorption for Biomolecule Labeling
Derivatives of this compound have been synthesized for applications in two-photon absorption, particularly for labeling biomolecules. This is significant in biological imaging and microscopy (Xiao et al., 2011).
5. Synthesis of Electrochromic Materials
4-(6-Methoxypyridin-3-yl)aniline derivatives have been used in the synthesis of novel electrochromic materials. These materials exhibit unique properties like high optical contrasts and fast switching speeds, making them suitable for applications in smart windows and display devices (Li et al., 2017).
Propriétés
IUPAC Name |
4-(6-methoxypyridin-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-7-4-10(8-14-12)9-2-5-11(13)6-3-9/h2-8H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOVYXIZFGSIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465761 | |
| Record name | 4-(6-Methoxy-pyridin-3-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxypyridin-3-yl)aniline | |
CAS RN |
835876-03-4 | |
| Record name | 4-(6-Methoxy-pyridin-3-yl)-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

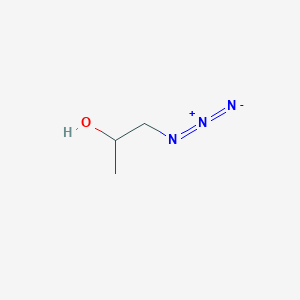
![Valine, N-[(phenylamino)carbonyl]-](/img/structure/B3057588.png)
![2-[tert-Butyl(dimethyl)silyl]phenol](/img/structure/B3057589.png)
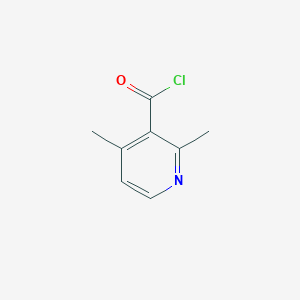
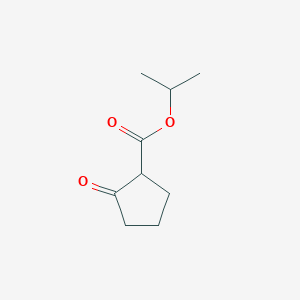



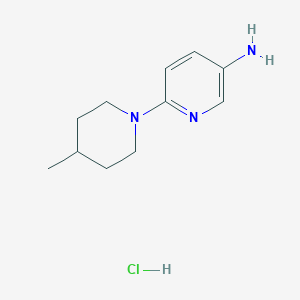
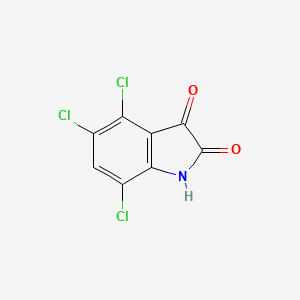

![7,8,9,10-Tetrahydrobenzo[8]annulen-5(6h)-one](/img/structure/B3057603.png)
